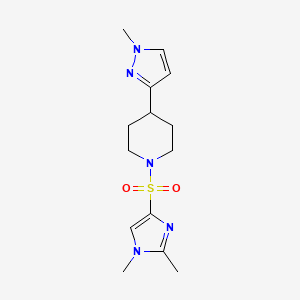

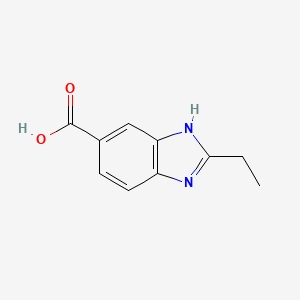

![molecular formula C23H25NO6S B3013441 N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-4-isopropoxybenzamide CAS No. 946298-31-3](/img/structure/B3013441.png)

N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-4-isopropoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-4-isopropoxybenzamide is a chemical entity that appears to be related to a class of compounds that exhibit various biological activities. While the specific compound is not directly studied in the provided papers, the papers do discuss related compounds and their properties, which can provide insights into the potential characteristics and behaviors of the compound of interest.

Synthesis Analysis

The synthesis of related compounds, such as the 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives, involves multiple steps, starting with the treatment of secondary amines with 4-bromomethylbenzenesulfonyl chloride to obtain sulfonyl amines. These intermediates are then reacted with 2-furyl(1-piperazinyl)methanone in the presence of a base like K2CO3 and refluxed in acetonitrile to yield the final products. The synthesized compounds are confirmed using various spectroscopic methods such as EI-MS, IR, and 1H-NMR .

Molecular Structure Analysis

The molecular structure of related compounds is confirmed through spectral analysis. For instance, the 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives' structures were elucidated using EI-MS, IR, and 1H-NMR, which are standard techniques for determining the structure of organic compounds. These methods provide information about the molecular framework and the nature of substituents attached to the core structure .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds indicate that these molecules can participate in nucleophilic substitution reactions, where a bromomethyl group is displaced by a nitrogen-containing nucleophile. The reactivity of these compounds suggests that the this compound may also undergo similar reactions, given the presence of a sulfonyl group that could potentially be reactive towards nucleophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their chromatographic behavior. For example, the retention characteristics of substituted N-ethylbenzamides in reversed-phase liquid chromatography were studied, and it was found that substituents at specific positions on the benzamide structure can significantly affect the retention time. This suggests that the physical properties such as solubility and the chemical properties like polarity of this compound could be influenced by its substituents .

The biological activity of related compounds also provides insight into the potential properties of the compound . For instance, certain derivatives showed significant inhibitory activity against enzymes like acetyl- and butyrylcholinesterase, and exhibited antibacterial activity against various strains. This implies that this compound may also possess similar biological properties .

Scientific Research Applications

Antimycobacterial Activity

- Research has shown that compounds related to N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-4-isopropoxybenzamide exhibit potential as antimycobacterial agents. For example, a study found that certain furyl-purines, structurally similar to this compound, demonstrated high antimycobacterial activity, low toxicity against mammalian cells, and effectiveness inside macrophages, making them promising candidates for antituberculosis drugs (Bakkestuen, Gundersen, & Utenova, 2005).

Diagnostic Imaging

- Compounds structurally related to this compound have been utilized in diagnostic imaging. For instance, [11C]L-159,884, a related compound, has been used as a radiolabeled, nonpeptide angiotensin II antagonist for imaging angiotensin II, AT1 receptors (Hamill et al., 1996).

Alzheimer's Disease Research

- A study involving the synthesis of multifunctional amides related to this compound showed that these compounds have moderate enzyme inhibitory potentials and mild cytotoxicity, suggesting their potential use in Alzheimer's disease research (Hassan et al., 2018).

Enzyme Inhibitory Activity

- Research has demonstrated that certain derivatives of furyl-piperazinyl methanone, similar in structure to this compound, exhibit good enzyme inhibitory activity. This suggests their potential as therapeutic agents (Hussain et al., 2017).

Polymer Chemistry

- In the field of polymer chemistry, furyl derivatives have been explored for their potential in modifying ligand structures and improving catalyst properties. This research is relevant to the broader context of this compound (Yang, Xiong, & Chen, 2017).

properties

IUPAC Name |

N-[2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonylethyl]-4-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO6S/c1-16(2)30-19-8-6-17(7-9-19)23(25)24-15-22(21-5-4-14-29-21)31(26,27)20-12-10-18(28-3)11-13-20/h4-14,16,22H,15H2,1-3H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APEMMBQSRKNOFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-3-carboxamide](/img/structure/B3013360.png)

![2-[6-methyl-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B3013363.png)

![[5-(4-Methoxy-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B3013364.png)

![3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole](/img/structure/B3013369.png)

![N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpiperazine-1-carboxamide](/img/structure/B3013370.png)

![3-[(4-Methoxyphenoxy)methyl]benzoic acid](/img/structure/B3013371.png)

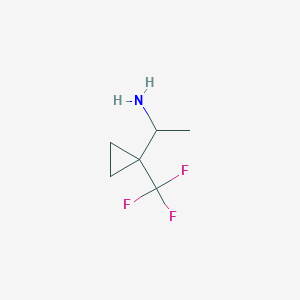

![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(6-ethoxypyridin-3-yl)methanone](/img/structure/B3013381.png)